molecular formula C5H9NO2S B071209 (4R)-2-Methylthiazolidine-4-carboxylic acid CAS No. 190062-99-8

(4R)-2-Methylthiazolidine-4-carboxylic acid

Cat. No. B071209
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-BKLSDQPFSA-N
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Description

“(4R)-2-Methylthiazolidine-4-carboxylic acid”, also known as MTCA, belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular formula of “(4R)-2-Methylthiazolidine-4-carboxylic acid” is C5H9NO2S . The molecular weight is 147.20 .


Chemical Reactions Analysis

Acetaldehyde, a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism, readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine to form 2-methylthiazolidine-4-carboxylic acid (MTCA) .

Scientific Research Applications

  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin : This study investigated the rotational barriers for cis/trans isomerization of various proline analogues, including (4R)-2-methylthiazolidine-4-carboxylic acid, by dynamic 1H NMR spectroscopy. These findings can contribute to understanding peptide bond formation and protein folding (Kern, Schutkowski, & Drakenberg, 1997).

  • ‘Hidden’ Axial Chirality in Cyclisation Reactions : This research highlights the role of (4R)-2-methylthiazolidine-4-carboxylic acid in cyclisation reactions, showcasing its importance in creating enantiopure states in chemical syntheses (Beagley et al., 1993).

  • Epimerization at C‐2 of 2‐Substituted Thiazolidine‐4‐Carboxylic Acids : This study explores the epimerization at the C-2 position in neutral, protic solvents of compounds like (4R)-2-methylthiazolidine-4-carboxylic acid, contributing to the understanding of stereochemical dynamics in thiazolidines (Nagasawa, Goon, & Shirota, 1981).

  • Analytical Separation and Optical Resolution of Racemic Carboxylic Acids and Amino Acids : This research discusses the development of new chiral heterocycles, including derivatives of (4R)-2-methylthiazolidine-4-carboxylic acid, for efficient separation and resolution of racemic products, particularly in carboxylic acids and amino acids (Nagao et al., 1985).

  • Antibacterial Activities of Thiazolidine-4-Carboxylic Acid Derivatives : This study synthesized derivatives of thiazolidine-4-carboxylic acid to screen their antibacterial activities, indicating potential applications in developing new antibacterial agents (Song et al., 2009).

  • Prodrugs of L-Cysteine and Protection Against Acetaminophen Hepatotoxicity : This research evaluated various thiazolidine-4-carboxylic acids as prodrugs of L-cysteine and their protective effects against hepatotoxicity, highlighting potential therapeutic applications (Nagasawa et al., 1984).

Safety And Hazards

The safety and hazards of “(4R)-2-Methylthiazolidine-4-carboxylic acid” are not explicitly mentioned in the search results .

properties

IUPAC Name

(4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N[C@@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472049
Record name (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-Methylthiazolidine-4-carboxylic acid

CAS RN

190062-99-8
Record name (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Kern, M Schutkowski… - Journal of the American …, 1997 - ACS Publications
The rotational barriers for cis/trans isomerization of different proline analogues have been investigated by dynamic 1 H NMR spectroscopy. To this end the analogues (S)-azetidine-2-…
Number of citations: 147 pubs.acs.org
T e Melo, MIL Soares, AMR Gonsalves… - JOURNAL OF …, 2002 - core.ac.uk
Intramolecular dipolar cycloaddition of bicyclic münchnones, 5H, 7H-thiazolo [3, 4-c] oxazol-4-ium-1-olates, derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-…
Number of citations: 8 core.ac.uk
TMVD Pinho e Melo, MIL Soares… - The Journal of …, 2002 - ACS Publications
Intramolecular dipolar cycloaddition of bicyclic münchnones, 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates, derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-carboxylic …
Number of citations: 36 pubs.acs.org
JJAG Kamps, RJ Hopkinson, CJ Schofield… - Communications …, 2019 - nature.com
Formaldehyde is a biological electrophile produced via processes including enzymatic demethylation. Despite its apparent simplicity, the reactions of formaldehyde with even basic …
Number of citations: 97 www.nature.com
KJ JAG, RJ Hopkinson, CJ Schofield… - Communications …, 2019 - search.proquest.com
Formaldehyde is a biological electrophile produced via processes including enzymatic demethylation. Despite its apparent simplicity, the reactions of formaldehyde with even basic …
Number of citations: 0 search.proquest.com
B Testa, SD Krämer - Chemistry & biodiversity, 2007 - Wiley Online Library
This review continues a general presentation of the metabolism of drugs and other xenobiotics begun in two recent issues of Chemistry & Biodiversity. This Part presents some of the …
Number of citations: 82 onlinelibrary.wiley.com

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